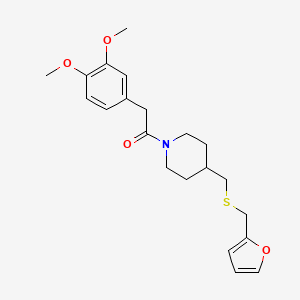

2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Description

This compound is a structurally complex ethanone derivative featuring a 3,4-dimethoxyphenyl group attached to the carbonyl carbon and a piperidine ring substituted with a furan-2-ylmethyl thioether moiety. The piperidin-1-yl group, modified with a sulfur-containing furylmethyl chain, introduces steric bulk and may contribute to pharmacokinetic properties such as membrane permeability or receptor binding.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-24-19-6-5-17(12-20(19)25-2)13-21(23)22-9-7-16(8-10-22)14-27-15-18-4-3-11-26-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPHLQSIFPOEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-dimethoxyphenyl group and the furan-2-ylmethylthio group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have identified the anticancer potential of compounds related to this structure. For instance, research published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of furan-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and A549 (human lung cancer) cells. These studies suggest that the incorporation of furan and methoxy groups enhances the compound's ability to induce apoptosis in cancer cells .

Neuropharmacology

The piperidine structure in this compound is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that compounds with similar structures can act as potential antidepressants or anxiolytics by modulating these pathways. The presence of the furan moiety may also contribute to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative disorders .

Antimicrobial Activity

There is emerging evidence that compounds featuring furan and methoxy groups possess antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use as antimicrobial agents in pharmaceuticals. This application is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, differing in substituents or heterocyclic systems:

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 3,4-dimethoxyphenyl group increases hydrophobicity compared to non-substituted phenyl analogues. Fluorophenyl () or chlorophenyl () substituents further enhance lipophilicity, impacting blood-brain barrier penetration .

- Metabolic Stability : Sulfur-containing groups (thioethers, sulfonyl) may undergo oxidation, but oxadiazole or benzodioxin rings (–9) could reduce metabolic degradation .

- Solubility : Methoxy and hydroxy groups (–7) improve aqueous solubility, whereas bulky piperidine substituents (–9) may limit it .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethoxyphenyl group and a furan-2-ylmethylthio moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may act through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects.

The mechanism of action appears to involve apoptosis induction via the activation of caspase pathways and modulation of p53 expression levels in cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, the compound was tested for antifungal activity against several fungal strains. Results indicated moderate antifungal activity with MIC values comparable to existing antifungal agents.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Effects : A recent investigation focused on the impact of the compound on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers .

- Evaluation of Antimicrobial Properties : In vitro tests showed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option .

Q & A

Q. How can structural analogs improve solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.